Naphthol AS-OL phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

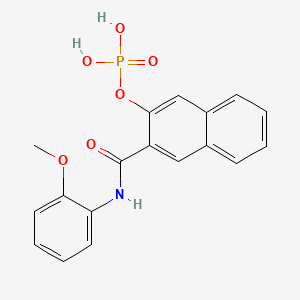

Naphthol AS-OL phosphate is a useful research compound. Its molecular formula is C18H16NO6P and its molecular weight is 373.3 g/mol. The purity is usually 95%.

The exact mass of the compound N-(2-Methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Histochemical Applications

Naphthol AS-OL phosphate is widely utilized as a histochemical substrate for the demonstration of acid phosphatases. The compound undergoes hydrolysis by phosphatases to yield naphthol, which can be visualized using azo-dye methods. This property makes it invaluable in histopathological studies for identifying enzyme activity in tissues.

Case Study: Acid Phosphatase Activity

A study conducted by researchers demonstrated the efficacy of this compound in detecting acid phosphatase activity in paraffin-embedded tissues. The method provided a reliable means to visualize enzymatic activity, enabling pathologists to assess tissue samples more effectively .

Table 1: Comparison of this compound with Other Substrates

| Substrate | Enzyme Target | Visualization Method | Sensitivity |

|---|---|---|---|

| This compound | Acid Phosphatase | Azo-dye method | High |

| Naphthol AS-E Phosphate | Acid Phosphatase | Colorimetric | Moderate |

| Other naphthol derivatives | Various phosphatases | Fluorescence | Variable |

Biochemical Research

This compound also plays a role in biochemical research, particularly in studying enzyme kinetics and inhibition mechanisms. Its ability to act as a substrate allows researchers to investigate the catalytic properties of phosphatases.

Case Study: Inhibition Studies

Research has shown that this compound can inhibit the activity of specific transcription factors in leukemia cell lines. This inhibition is crucial for understanding the regulatory mechanisms involved in myeloid differentiation and cancer progression . The findings indicate that manipulating phosphatase activities could have therapeutic implications.

Synthesis of Bioactive Compounds

The compound is also involved in the synthesis of various bioactive substances, including amidoalkyl naphthols, which have shown promising biological activities against pathogens like Staphylococcus aureus and Escherichia coli . The synthesis typically employs catalytic methods that enhance yields and reduce reaction times.

Table 2: Biological Activity of Amidoalkyl Naphthols Derived from this compound

| Compound | Activity Against | Yield (%) |

|---|---|---|

| Amidoalkyl Naphthol 1 | Staphylococcus aureus | 90 |

| Amidoalkyl Naphthol 2 | Escherichia coli | 85 |

| Amidoalkyl Naphthol 3 | Both | 92 |

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of naphthol derivatives, including this compound metabolites like 1-naphthol and 2-naphthol on cancer cells. These studies reveal that different derivatives exhibit varying levels of cytotoxicity depending on the cell type.

Case Study: Cytotoxic Effects on Cancer Cells

A comparative study assessed the cytotoxicity of naphthol derivatives on BxPC3 pancreatic cancer cells and GL261-Luc glioblastoma cells. Results indicated that while 2-naphthol was more toxic to BxPC3 cells, 1-naphthol exhibited greater toxicity towards GL261-Luc cells. This differential response underscores the importance of selecting appropriate naphthol derivatives for targeted cancer therapies .

Eigenschaften

CAS-Nummer |

84522-15-6 |

|---|---|

Molekularformel |

C18H16NO6P |

Molekulargewicht |

373.3 g/mol |

IUPAC-Name |

[3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C18H16NO6P/c1-24-16-9-5-4-8-15(16)19-18(20)14-10-12-6-2-3-7-13(12)11-17(14)25-26(21,22)23/h2-11H,1H3,(H,19,20)(H2,21,22,23) |

InChI-Schlüssel |

OQFPBLDHWBQYNM-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O |

Kanonische SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O |

Key on ui other cas no. |

84522-15-6 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.